
5,6,7,8-Tetrahydronaphthalene-2-sulfonamide
Descripción general
Descripción
5,6,7,8-Tetrahydronaphthalene-2-sulfonamide is a chemical compound that serves as a core structure for the synthesis of various sulfonamide derivatives. These derivatives have been explored for their potential as antimicrobial agents. The compound itself is commercially available, but due to its high cost, there is interest in developing new, more efficient, and cost-effective synthetic methods .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide derivatives has been achieved through different routes. One approach involves the sulfonation of 5,6,7,8-tetrahydro-1-naphthylamine with sulfuric acid, which yields a mixture of sulfonic acids, including the desired 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid . Another method includes the preparation of 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, which can be further modified to produce a range of biologically active sulfonamide products .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide is characterized by the tetrahydronaphthalene ring system, which is a saturated version of the naphthalene structure with four additional hydrogen atoms, making it more reactive for further chemical modifications. The sulfonamide group attached to the second carbon of the ring is a key functional group that allows for further chemical reactions and the creation of various derivatives with potential biological activity .
Chemical Reactions Analysis
The chemical reactivity of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide allows for the synthesis of a wide array of derivatives. For instance, the sulfonation process can lead to different positional isomers depending on the starting materials and reaction conditions . The compound can also undergo modifications to its sulfonamide group, leading to the creation of new compounds with varying levels of antimicrobial activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide are not detailed in the provided papers, sulfonamides, in general, are known for their solubility in water and their ability to form salts with various metals. These properties are significant for the biological activity of sulfonamide derivatives, as they can influence the compound's absorption, distribution, metabolism, and excretion in biological systems. The QSAR (Quantitative Structure-Activity Relationship) study mentioned in the first paper suggests that the molecular structure of these compounds is compatible with their antimicrobial results, indicating that their physical and chemical properties play a role in their biological activity .
Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Properties
- Antimicrobial Agents : 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide derivatives exhibit potent antimicrobial activities. For instance, certain derivatives demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as Candida Albicans. These compounds, derived from 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, were found to transform from biologically inactive to highly active sulfonamide products, displaying a promising safety profile towards human normal cells (Mohamed et al., 2021).
Synthesis and Derivative Studies
- Sulfonation Derivatives : Research on the synthesis of sulfonated derivatives of tetrahydronaphthalene includes methods to produce various sulfonic acids and sulfonamide derivatives. This includes the sulfonation of tetrahydronaphthalene with sulfuric acid to yield specific sulfonic acid compounds, which are essential intermediates in the synthesis of more complex molecules (Courtin, 1981).
Inhibition of Biological Targets
- Carbonic Anhydrase Inhibition : Sulfonamide derivatives of tetrahydronaphthalene exhibit inhibitory effects on human carbonic anhydrase isozymes. This includes the potential for selective inhibition, which is crucial in therapeutic applications, particularly in targeting specific isozymes without affecting others (Akbaba et al., 2014).
Applications in Drug Synthesis and Design
- Retinoid X Receptor Agonism : Tetrahydronaphthalene-sulfonamide analogues have been synthesized and assessed for selective retinoid X receptor (RXR) agonism. This includes studying modifications to potent RXR agonists to improve biological selectivity and potency, which is significant in the treatment of diseases like cutaneous T-cell lymphoma (Heck et al., 2016).
Green Chemistry and Environmental Applications
- Eco-Friendly Synthesis : Recent research focuses on the eco-friendly synthesis of tetrahydronaphthalene derivatives. This approach is aligned with green chemistry principles, ensuring the sustainability and environmental compatibility of the synthesis process (Damera & Pagadala, 2023).
Herbicidal Activity
- Herbicidal Agents : Certain tetrahydronaphthalene-sulfonamide derivatives have been shown to possess herbicidal activity, with studies exploring the stereochemical structure-activity relationship to identify the active forms (Hosokawa et al., 2001).
Mecanismo De Acción
While the specific mechanism of action for 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide is not available, sulfonamides are known to be competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQUBPLFXGTFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429137 | |
| Record name | 5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydronaphthalene-2-sulfonamide | |
CAS RN |
112894-45-8 | |
| Record name | 5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of stereochemistry in the herbicidal activity of N-[2-(6-chloropyridin-2-yl)-2-oxiran-2-ylmethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
A1: The research paper highlights the importance of stereochemistry in the biological activity of N-[2-(6-chloropyridin-2-yl)-2-oxiran-2-ylmethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. The molecule contains a chiral center in the oxirane ring, leading to the existence of two enantiomers (mirror-image isomers). The study found that the (S)-enantiomer of this compound exhibited significantly higher herbicidal activity compared to the (R)-enantiomer []. This finding suggests that the interaction of this compound with its biological target is stereospecific, meaning that the spatial arrangement of atoms within the molecule is crucial for its activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



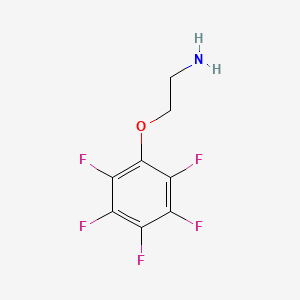
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)
![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)
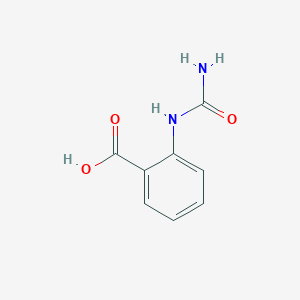
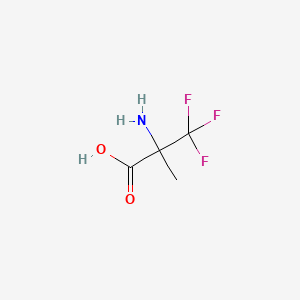
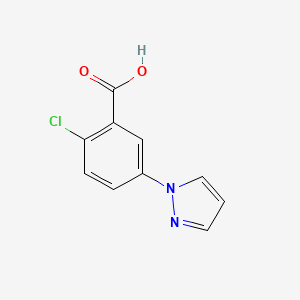
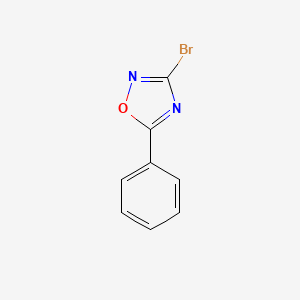
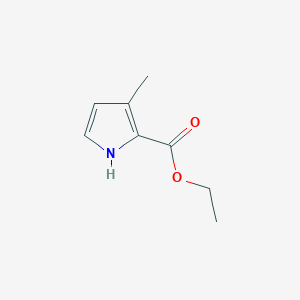


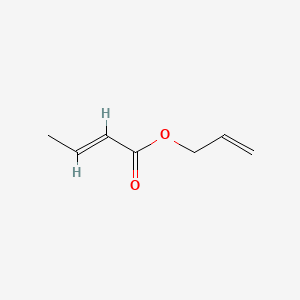
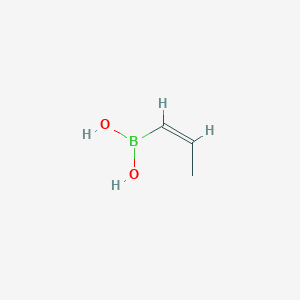
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)
